molecular formula C9H12ClN B8656964 Benzeneethanamine, 2-chloro-beta-methyl- CAS No. 67932-61-0

Benzeneethanamine, 2-chloro-beta-methyl-

Cat. No.: B8656964
CAS No.: 67932-61-0
M. Wt: 169.65 g/mol
InChI Key: SBSAWWPYDYYBSA-UHFFFAOYSA-N
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Description

  • A benzene ring substituted with a chlorine atom at the 2-position.
  • An ethylamine side chain featuring a methyl group at the beta carbon (Cβ).

This structural configuration distinguishes it from other substituted phenethylamines by the combined presence of a halogen (chloro) and alkyl (methyl) group, which influence its physicochemical properties and biological activity.

Properties

CAS No.

67932-61-0

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(2-chlorophenyl)propan-1-amine

InChI

InChI=1S/C9H12ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3

InChI Key

SBSAWWPYDYYBSA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing Benzeneethanamine, 2-chloro-beta-methyl- involves the reaction of benzyl cyanide with hydrochloric acid, followed by reduction. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of Benzeneethanamine, 2-chloro-beta-methyl- may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include the use of catalytic hydrogenation for the reduction step .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2-chloro-beta-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneethanamine, 2-chloro-beta-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses and pharmacological properties.

    Industry: It is utilized in the production of dyes, fragrances, and pesticides

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2-chloro-beta-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Chloro-Substituted Benzeneethanamines

Compound Name Substituents CAS Number Key Properties/Findings References
Benzenemethanamine, 2-chloro- Chloro at C2 (benzylamine core) 22680-44-0 Used in organic synthesis; hydrochloride salt form studied. Differs in amine chain length (benzylamine vs. phenethylamine).
2-Chloro-N,N-diethyl-6-(boronate)benzenemethanamine Chloro at C2, boronate ester at C6 2096332-20-4 Boronate functionalization enables Suzuki coupling; applications in medicinal chemistry.

Key Differences :

  • Position of Chlorine : The target compound’s chlorine is on a phenethylamine backbone, whereas others (e.g., ) feature benzylamine cores.
  • Biological Relevance : Chlorinated benzylamines (e.g., ) are intermediates, while NBOMe compounds () with chloro/methoxy groups exhibit psychoactive effects .

Beta-Methyl-Substituted Benzeneethanamines

Compound Name Substituents CAS Number Key Properties/Findings References
Benzeneethanamine, beta-methyl- Beta-methyl, no halogen 582-22-9 Tboilr = 353.20 K; used as a reference for thermochemical calculations.
Benzeneethanamine, N,alpha-dimethyl- (Levmetamfetamine) Alpha-methyl, N-methyl N/A Identified in plant extracts; lower docking energy (-7.21) in anticancer studies.

Key Differences :

  • Substituent Position : Beta-methyl vs. alpha-methyl (e.g., Levmetamfetamine) alters steric effects and receptor interactions.
  • Pharmacology : Beta-methyl groups may enhance metabolic stability, while alpha-methylation (e.g., amphetamines) increases CNS activity .

N-Substituted and Halogenated Derivatives

Compound Name Substituents CAS Number Key Properties/Findings References
25I-NBOMe 2,5-dimethoxy, 4-iodo, N-benzyl 836470-77-0 High potency 5-HT2A agonist; ED50 = 0.01 mg/kg in mice sensorimotor tests.
Benzeneethanamine, N-methyl- N-methyl 589-08-2 Pvap = 6.11 kPa at 390.35 K; used in volatility studies.
Benzeneethanamine, N,N-diethyl- N,N-diethyl N/A Intermediate for pharmaceuticals; synthesized via HCl salt formation.

Key Differences :

  • N-Substitution : N-Benzyl groups (NBOMe series) enhance receptor affinity, while N-alkylation (e.g., N,N-diethyl) alters lipophilicity .
  • Halogen vs. Methoxy : Chloro substituents (target compound) may reduce metabolic oxidation compared to methoxy groups (NBOMe) .

Physicochemical and Thermodynamic Properties

Compound Name Boiling Point (K) Vapor Pressure (kPa) logP References
Benzeneethanamine, beta-methyl- 353.20 N/A N/A
Benzeneethanamine, N-methyl- N/A 6.11 (390.35 K) N/A
25I-NBOMe N/A N/A ~3.5*

*Estimated from structural analogs.

Key Insights :

  • Chlorine and methyl groups increase molecular weight and may elevate boiling points compared to non-halogenated analogs.
  • N-Substitution (e.g., N-methyl) reduces vapor pressure, impacting volatility .

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